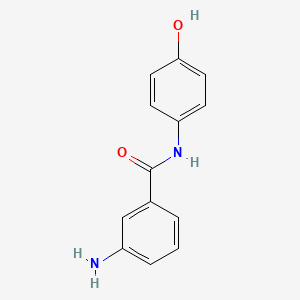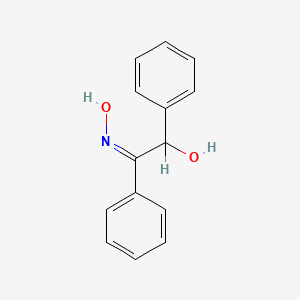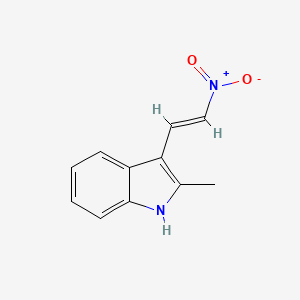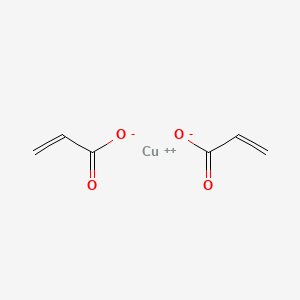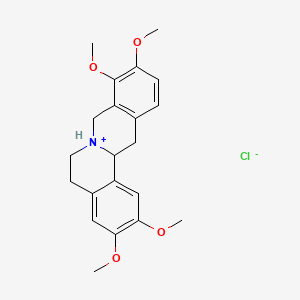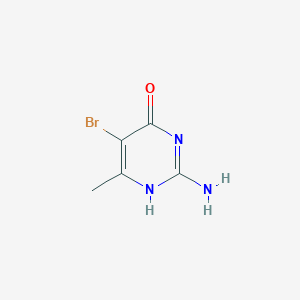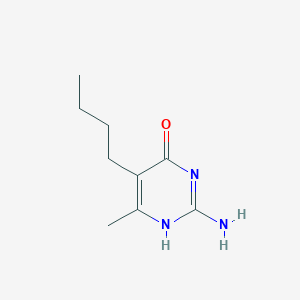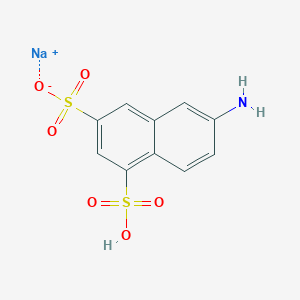
Amino J Acid Monosodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amino J Acid Monosodium Salt is a compound that belongs to the family of amino acid salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly notable for its unique properties and versatility in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino J Acid Monosodium Salt typically involves the reaction of the corresponding amino acid with a sodium-containing base. The process can be carried out under various conditions, depending on the desired purity and yield of the final product. Commonly used bases include sodium hydroxide and sodium carbonate. The reaction is usually conducted in an aqueous medium, and the resulting solution is then subjected to crystallization to obtain the pure monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The amino acid is dissolved in water, and the sodium base is added gradually while maintaining the pH at a specific level. The solution is then concentrated and cooled to induce crystallization. The crystals are filtered, washed, and dried to obtain the final product. Advanced techniques such as spray drying and freeze-drying may also be employed to enhance the efficiency and quality of the production process .
化学反应分析
Types of Reactions
Amino J Acid Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. These reactions are often catalyzed by acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually conducted in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, and are carried out under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
科学研究应用
Amino J Acid Monosodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of more complex compounds.
Biology: The compound is employed in biochemical studies, particularly in the investigation of enzyme activities and metabolic pathways.
Medicine: this compound is used in pharmaceutical research for the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of food additives, cosmetics, and other industrial products .
作用机制
The mechanism of action of Amino J Acid Monosodium Salt involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate or inhibitor of enzymes, influencing various metabolic processes. It may also interact with cell membranes and receptors, modulating cellular functions and signaling pathways. The exact mechanism depends on the specific context and application of the compound .
相似化合物的比较
Amino J Acid Monosodium Salt can be compared with other similar compounds, such as:
Monosodium Glutamate: Both compounds are sodium salts of amino acids, but they differ in their specific amino acid components and applications.
Monosodium Aspartate: Similar in structure, but with different functional properties and uses.
Monosodium Glycinate: Another related compound with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific amino acid component, which imparts unique properties and applications compared to other similar compounds .
属性
IUPAC Name |
sodium;7-amino-4-sulfonaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAALQMDXUWRKS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-Oxo-2-(pyridin-1-ium-4-ylamino)ethyl]azanium;dichloride](/img/structure/B7776035.png)
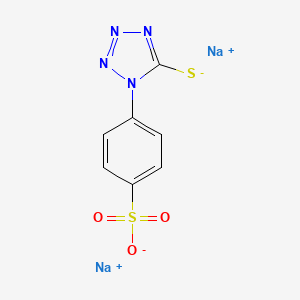
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776051.png)
![N-[(benzyloxy)carbonyl]leucylalanine](/img/structure/B7776053.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7776058.png)
